1-Bromo-4-fluoro-3-n-pentyloxybenzene 1-Bromo-4-fluoro-3-n-pentyloxybenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516949
InChI: InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3
SMILES: CCCCCOC1=C(C=CC(=C1)Br)F
Molecular Formula: C11H14BrFO
Molecular Weight: 261.13 g/mol

1-Bromo-4-fluoro-3-n-pentyloxybenzene

CAS No.:

Cat. No.: VC13516949

Molecular Formula: C11H14BrFO

Molecular Weight: 261.13 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-fluoro-3-n-pentyloxybenzene -

Specification

Molecular Formula C11H14BrFO
Molecular Weight 261.13 g/mol
IUPAC Name 4-bromo-1-fluoro-2-pentoxybenzene
Standard InChI InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3
Standard InChI Key LRVAIRDNPIWWNV-UHFFFAOYSA-N
SMILES CCCCCOC1=C(C=CC(=C1)Br)F
Canonical SMILES CCCCCOC1=C(C=CC(=C1)Br)F

Introduction

Chemical Identity and Structural Characteristics

1-Bromo-4-fluoro-3-n-pentyloxybenzene (C₁₁H₁₄BrFO) belongs to the class of halogenated aryl ethers. Its structure consists of a benzene ring with bromine at position 1, fluorine at position 4, and a pentyloxy (-O-C₅H₁₁) group at position 3. The substituents’ electronic and steric effects influence its reactivity, solubility, and intermolecular interactions.

Molecular Formula and Weight

  • Molecular formula: C₁₁H₁₄BrFO

  • Molecular weight: 273.18 g/mol (calculated from atomic masses: C=12.01, H=1.008, Br=79.90, F=19.00, O=16.00)

Structural Analogues and Comparative Analysis

Synthesis and Reaction Pathways

The synthesis of 1-bromo-4-fluoro-3-n-pentyloxybenzene can be inferred from methods used for analogous bromo-fluoro aromatic compounds. Key steps involve selective halogenation and etherification reactions.

Halogenation of Fluorobenzene Derivatives

ParameterValueSource Analogue
CatalystCuI, Fe(acac)₃
SolventTetrahydrofuran (THF)
Temperature40–60°C
Reaction Time8–12 hours
Yield~85% (estimated)

Physicochemical Properties

Thermal Stability and Phase Behavior

Based on analogs like 1-bromo-4-fluorobenzene (flash point: 53°C ) and 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene (boiling point: 171°C ), 1-bromo-4-fluoro-3-n-pentyloxybenzene is predicted to exhibit:

  • Boiling point: 190–210°C (extrapolated from increased molecular weight vs. )

  • Melting point: -20°C to 10°C (lower than due to pentyloxy disruption of crystal packing)

  • Flash point: ~60–70°C

Solubility and Partitioning

The pentyloxy group enhances lipid solubility, as seen in similar alkoxy-substituted aromatics:

  • Water solubility: <0.1 g/L (cf. 0.0288 g/L for )

  • log P (octanol-water): ~3.5–4.0 (estimated via fragment-based methods)

Table 2: Predicted Physicochemical Properties

PropertyValueBasis
Density1.45–1.55 g/cm³Analogous to
Vapor pressure0.5–1.5 hPa at 25°CSimilar to
Refractive index1.52–1.55Alkoxy-substituted

Applications in Pharmaceutical and Agrochemical Synthesis

Pharmaceutical Intermediates

Bromo-fluoro aromatics are pivotal in synthesizing antidepressants (e.g., citalopram) and antipsychotics (e.g., setoperone) . The pentyloxy group in 1-bromo-4-fluoro-3-n-pentyloxybenzene may serve as a precursor for:

  • Lipid-soluble prodrugs: Enhanced membrane permeability due to the pentyl chain.

  • Kinase inhibitors: Halogenated aromatics are common in targeted cancer therapies.

Agrochemical Uses

Analogous compounds like 4-bromofluorobenzene are intermediates in pesticides (e.g., flusilazole) . The pentyloxy variant could act as a building block for herbicides with improved soil adhesion.

Regulatory Status and Production Volumes

As a niche chemical, 1-bromo-4-fluoro-3-n-pentyloxybenzene likely falls under high production volume (HPV) regulations if annual volumes exceed 1 million pounds . Current data on commercial production is scarce, but its structural analogs are classified as HPV chemicals in the U.S. and EU .

Future Research Directions

  • Synthetic Optimization: Exploring greener catalysts (e.g., Pd nanoparticles) for etherification.

  • Toxicokinetics: In vivo studies to assess metabolic pathways and potential bioaccumulation.

  • Material Science Applications: Investigating liquid crystalline behavior due to the pentyloxy chain.

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